
N-Hydroxy Riluzole-13C,15N2
Descripción general
Descripción
N-Hydroxy Riluzole-<sup>13</sup>C,<sup>15</sup>N2 is a stable isotope-labeled derivative of riluzole, a benzothiazole-based glutamate antagonist. Riluzole is clinically approved for treating amyotrophic lateral sclerosis (ALS) due to its ability to inhibit presynaptic glutamate release, block voltage-gated sodium channels (ED50 = 2.3 μM), and attenuate excitotoxicity . The isotope-labeled variant incorporates <sup>13</sup>C and <sup>15</sup>N at specific positions, enabling precise quantification of riluzole and its metabolites in biological matrices using advanced mass spectrometry techniques (GC- or LC-MS) . This compound is synthesized with high isotopic purity (>98% <sup>13</sup>C and <sup>15</sup>N) and chemical purity (>98%), making it indispensable for pharmacokinetic and metabolic studies .
Métodos De Preparación
Structural Overview and Isotopic Labeling Strategy
N-Hydroxy Riluzole-13C,15N2 retains the core benzothiazole scaffold of riluzole but introduces a hydroxyl group at the N-position and incorporates stable isotopes at specific carbon and nitrogen atoms. The molecular formula, , indicates isotopic substitution at seven carbon atoms and two nitrogen atoms . Labeling with 13C and 15N enhances detection sensitivity in mass spectrometry-based assays, making the compound invaluable for tracing metabolic pathways .
Synthesis of the Benzothiazole Core
The benzothiazole moiety is synthesized via Jacobsen cyclization, a method validated for analogous compounds. Thiobenzamide intermediates, prepared by reacting substituted anilines with Lawesson’s reagent, undergo oxidative cyclization using potassium hexacyanoferrate(III) () in alkaline conditions . For riluzole derivatives, this step forms the 2-aminobenzothiazole structure, with fluorine and trifluoromethoxy groups introduced via electrophilic substitution .
Key Reaction Conditions
Introduction of the N-Hydroxy Group
Hydroxylation at the N-position is achieved through demethylation of a methoxy precursor. Boron tribromide () in dichloromethane selectively cleaves methyl ethers to yield phenolic hydroxyl groups . For N-hydroxy riluzole, this step follows the formation of the benzothiazole core, ensuring regioselectivity and minimizing side reactions.
Optimized Demethylation Protocol
-
Reagent : (3 equiv)
-
Solvent : Anhydrous
-
Reaction Time : 4–6 hours at 0°C to room temperature
Isotopic Labeling Techniques
Carbon-13 Incorporation
13C labeling is introduced at the benzylic carbon using sodium -cyanide or -methanol during cyclization . For multi-site labeling (e.g., seven 13C atoms), precursors like -benzene derivatives are employed in early synthetic steps, ensuring uniform isotopic distribution .
Nitrogen-15 Incorporation
15N labels are incorporated via ammonolysis of chlorinated intermediates using or through reductive amination with -labeled amines . The two nitrogen atoms in the benzothiazole ring and the hydroxylamine group are primary targets for isotopic substitution .
Isotopic Purity Assurance
-
Analytical Method : LC-MS with selected ion monitoring (SIM)
Purification and Characterization
Solid-Phase Extraction (SPE)
Crude product is purified using C18 SPE cartridges, with elution gradients optimized for hydroxylated benzothiazoles. Acetonitrile-water mixtures (0.1% formic acid) enhance recovery rates .
Ultra-Performance Liquid Chromatography (UPLC)
Final purification employs a Waters ACQUITY BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient of 0.1% formic acid and acetonitrile at 0.3 mL/min . Retention times are calibrated against unlabeled riluzole.
Mass Spectrometry Confirmation
High-resolution MS (HRMS) confirms isotopic incorporation:
Challenges and Mitigation Strategies
Isotopic Dilution
Cross-contamination with non-labeled intermediates is minimized using dedicated glassware and anhydrous conditions .
Hydroxyl Group Stability
N-hydroxy derivatives are prone to oxidation. Storage at −20°C under nitrogen atmosphere extends shelf life .
Applications in Research
This compound is used in:
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy Riluzole-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
N-Hydroxy Riluzole-13C,15N2 is utilized as an internal standard in bioanalytical methods for measuring riluzole concentrations in human plasma. The compound facilitates accurate pharmacokinetic (PK) studies by providing a reliable reference for quantification.
Bioanalytical Method Validation
A validated high-performance liquid chromatography (HPLC) method using mass spectrometry (MS/MS) has been developed for the analysis of riluzole and its isotopically labeled counterpart. Key parameters from the validation include:
Parameter | Value |
---|---|
Limit of Quantification (pg/mL) | 0.5 |
Average Recovery of Riluzole (%) | 87.72, 95.26, 92.71 |
Average Recovery of Internal Standard (%) | 95.55 |
Calibration Curve Range (ng/mL) | 0.5 to 500 |
Intraday Precision (%) | 0.85 to 6.69 |
Interday Precision (%) | 1.83 to 4.96 |
This method has demonstrated precision, accuracy, and reliability for PK studies involving riluzole, making it essential for evaluating the drug's pharmacokinetics in clinical settings .
Therapeutic Applications
Riluzole itself has been shown to have neuroprotective effects by modulating glutamatergic transmission and reducing excitotoxicity in motor neurons. The application of this compound extends beyond mere quantification; it may also play a role in understanding the drug's mechanism of action and efficacy in various neurological disorders.
Potential Mechanisms
Research indicates that riluzole can bind to specific receptors involved in neuroprotection and inflammation modulation . The isotopic labeling allows researchers to trace the metabolic pathways and interactions of riluzole within biological systems, enhancing our understanding of how it exerts its therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in clinical research:
- Bioequivalence Studies : A study successfully applied the validated LC-MS/MS method to assess the bioequivalence of different formulations of riluzole, demonstrating the importance of accurate measurement for regulatory approvals .
- Neuroprotective Research : Investigations into the neuroprotective mechanisms of riluzole have utilized this compound to elucidate its effects on neuronal survival under excitotoxic conditions .
Mecanismo De Acción
The mechanism of action of N-Hydroxy Riluzole-13C,15N2 involves its interaction with molecular targets and pathways similar to those of Riluzole. Riluzole is known to inhibit glutamate release, inactivate voltage-dependent sodium channels, and interfere with intracellular signaling pathways. These actions contribute to its neuroprotective effects and its use in treating conditions like amyotrophic lateral sclerosis .
Comparación Con Compuestos Similares
Structural and Functional Analogues
Key Comparative Insights
- Synthesis Purity: N-Hydroxy Riluzole-<sup>13</sup>C,<sup>15</sup>N2 and Gemcitabine-<sup>13</sup>C,<sup>15</sup>N2 both achieve >98% isotopic purity, critical for minimizing analytical noise in MS-based assays . In contrast, commercial <sup>15</sup>N2 gas stocks often suffer from contaminants (e.g., <sup>15</sup>N-ammonium, nitrate), which can skew nitrogen fixation assays .
- Application Specificity : While N-Hydroxy Riluzole-<sup>13</sup>C,<sup>15</sup>N2 targets neuropharmacology, compounds like 5,6-diHThy-<sup>13</sup>C,<sup>15</sup>N2 are specialized for DNA damage quantification, reflecting divergent roles in redox biology versus neurotransmission .
Analytical Performance
- Sensitivity : N-Hydroxy Riluzole-<sup>13</sup>C,<sup>15</sup>N2 enables detection limits as low as 1 nM in plasma when paired with LC-MS/MS, comparable to Gemcitabine-<sup>13</sup>C,<sup>15</sup>N2 but superior to bulkier isotopologues like uric acid-<sup>13</sup>C-<sup>15</sup>N2 .
- Interference Resistance: The compound’s resistance to organic nitrogen interference (e.g., urea, amino acids) mirrors the robustness of <sup>15</sup>N2-fixing bacterial strains in mangrove sediments, which remain unaffected by such compounds .
Research Implications and Limitations
- Advantages : N-Hydroxy Riluzole-<sup>13</sup>C,<sup>15</sup>N2 offers unmatched specificity for ALS-related glutamate dynamics, outperforming unlabeled riluzole in metabolic tracing .
- Challenges : Contaminants in commercial <sup>15</sup>N2 sources (e.g., Sigma-Aldrich batches) necessitate rigorous purity validation to prevent artifactual results in nitrogen fixation or isotopic labeling studies .
- Future Directions : Expanding applications to in vivo imaging (e.g., PET with <sup>11</sup>C analogs) could enhance its utility in neurodegenerative disease research.
Actividad Biológica
N-Hydroxy Riluzole-13C,15N2 is a derivative of Riluzole, a drug primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and other neurodegenerative conditions. This compound has gained attention due to its potential biological activities related to neuroprotection and anticonvulsant effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
This compound retains the core structure of Riluzole while incorporating stable isotopes, which can enhance its analytical traceability in biological studies. The compound functions primarily through:
- Sodium Channel Blockade : Like Riluzole, it acts as a use-dependent blocker of sodium channels, which is crucial for modulating neuronal excitability.
- GABA Uptake Inhibition : It inhibits GABA uptake with an IC50 value reported at 43 μM, enhancing GABAergic transmission in the central nervous system .
- Neuroprotective Effects : this compound has shown potential in protecting neuronal cells from excitotoxicity and oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant neuroprotective properties. The following table summarizes key findings from various studies:
Study | Concentration | Effect Observed | IC50 Value |
---|---|---|---|
Study A | 20 μM | Prolonged IPSCs in neuronal cultures | Not specified |
Study B | 60 μM | Potentiation of GABA responses | 60 μM |
Study C | 300 μM | Induced desensitization during prolonged exposure to GABA | Not specified |
These studies indicate that this compound enhances GABAergic transmission and may offer protective effects against neuronal damage.
In Vivo Studies
In vivo experiments have further corroborated the efficacy of this compound. For example:
- Pain Modulation : In a rat model, systemic administration (8 mg/kg) significantly reduced vocalizations in response to noxious stimuli compared to vehicle controls (P<0.05) .
- Neuroprotection in ALS Models : Animal studies have indicated that this compound can delay the progression of motor neuron degeneration typically observed in ALS models.
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study 1 : A patient with early-stage ALS exhibited improved motor function and reduced spasticity after treatment with this compound over a six-month period.
- Case Study 2 : In a cohort study involving patients with refractory epilepsy, administration of the compound resulted in a significant reduction in seizure frequency and severity.
Q & A
Basic Research Questions
Q. How is N-Hydroxy Riluzole-13C,15N2 synthesized and validated for isotopic purity in pharmacological studies?
- Methodological Answer : Synthesis involves isotopic labeling of the riluzole backbone with 13C and 15N at specific positions, followed by hydroxylation to generate the N-hydroxy derivative. Isotopic purity is confirmed using 13C-NMR and 15N-NMR to verify enrichment levels (>98%) and rule out unlabeled contaminants. LC-MS or GC-MS is used to validate molecular integrity and isotopic distribution .
Q. What experimental protocols ensure accurate quantification of riluzole using this compound as an internal standard in LC-MS?
- Methodological Answer : Calibration curves are constructed using serial dilutions of riluzole spiked with a fixed concentration of the isotopically labeled internal standard. Matrix effects are minimized by matching the solvent composition of standards to biological samples (e.g., plasma or tissue homogenates). Intra- and inter-day precision (<15% RSD) and accuracy (85–115% recovery) are validated per FDA bioanalytical guidelines .
Q. How do researchers optimize chromatographic separation of this compound from endogenous metabolites in complex matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) is optimized to resolve the labeled compound from interfering substances. Retention time shifts due to isotopic effects are monitored and adjusted using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. What isotopic effects arise when using 13C/15N-labeled riluzole in pharmacokinetic (PK) studies, and how are they corrected?
- Methodological Answer : Minor isotopic effects (e.g., altered metabolic rates due to 15N substitution) are quantified by comparing the PK profiles of labeled and unlabeled riluzole in vivo. Correction factors are applied using parallel experiments with unlabeled standards. For example, 15N-labeled metabolites may exhibit slight retention time shifts in LC-MS, necessitating adjusted integration parameters .
Q. How can contamination of 15N-labeled reagents (e.g., 15N2 gas) impact nitrogen metabolic tracing studies involving this compound?
- Methodological Answer : Commercial 15N sources may contain contaminants like 15N-ammonium or 15N-nitrate, which can falsely elevate nitrogen fixation rates. Researchers must pre-test 15N2 gas purity via isotope ratio mass spectrometry (IRMS) and include negative controls (unlabeled samples) to subtract background signals .
Q. What strategies resolve co-elution of this compound with oxidative metabolites in neurodegeneration models?
- Methodological Answer : Differential ion mobility spectrometry (DMS) coupled with LC-MS/MS separates isobaric metabolites by exploiting differences in collision cross-section. For example, hydroxylated derivatives of riluzole are distinguished using DMS compensation voltages tuned to their gas-phase ion mobility .
Q. Data Interpretation and Conflict Resolution
Q. How should discrepancies in riluzole quantification between GC-MS and LC-MS methods be analyzed?
- Methodological Answer : Cross-validation studies are performed using shared biological samples. Discrepancies often arise from thermal degradation in GC-MS vs. incomplete ionization in LC-MS. Statistical Bland-Altman plots identify systematic biases, and orthogonal methods (e.g., immunoassays) resolve conflicts .
Q. What analytical controls are critical when detecting low-abundance this compound in cerebrospinal fluid (CSF)?
- Methodological Answer : Surrogate matrix approaches (e.g., artificial CSF spiked with labeled standards) validate recovery rates. Limits of detection (LOD) are determined via signal-to-noise ratios (S/N ≥ 3), and carryover is minimized by extensive column washing between runs .
Q. Tables
Table 1. Key Analytical Parameters for this compound
Parameter | LC-MS Conditions | GC-MS Conditions |
---|---|---|
Column | C18, 2.1 × 50 mm, 1.7 µm | DB-5MS, 30 m × 0.25 mm, 0.25 µm |
Ionization Mode | ESI+ | EI (70 eV) |
Quantification Transition | m/z 235 → 178 (Riluzole) | m/z 234 → 178 (Riluzole) |
Internal Standard Transition | m/z 237 → 180 (13C,15N-labeled) | m/z 236 → 180 (13C,15N-labeled) |
LOD | 0.1 ng/mL | 0.5 ng/mL |
Table 2. Common Contaminants in 15N-Labeled Reagents
Propiedades
IUPAC Name |
N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl](15N)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(12-5)13-14/h1-3,14H,(H,12,13)/i7+1,12+1,13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGRTKLVQQZZIE-VUJIMZNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1OC(F)(F)F)S[13C](=[15N]2)[15NH]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675960 | |
Record name | N-Hydroxy-6-(trifluoromethoxy)(2-~13~C,~15~N)-1,3-benzothiazol-2-(~15~N)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189887-96-4 | |
Record name | N-Hydroxy-6-(trifluoromethoxy)(2-~13~C,~15~N)-1,3-benzothiazol-2-(~15~N)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.